molecular formula C7H4BrIO3 B3040288 3-Bromo-5-iodo-4-hydroxybenzoic acid CAS No. 1823579-49-2

3-Bromo-5-iodo-4-hydroxybenzoic acid

Cat. No.: B3040288
CAS No.: 1823579-49-2
M. Wt: 342.91 g/mol
InChI Key: KFRPIHLLNOZMTA-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-4-hydroxybenzoic acid is a halogenated benzoic acid derivative characterized by the presence of bromine and iodine substituents at the 3- and 5-positions, respectively, along with a hydroxyl group at the 4-position. This compound serves as a critical organic building block in pharmaceutical and materials science research, particularly in cross-coupling reactions and the synthesis of bioactive molecules . Its structural uniqueness arises from the combination of electron-withdrawing halogens and the acidic phenolic hydroxyl group, which influence its reactivity and solubility.

Properties

IUPAC Name

3-bromo-4-hydroxy-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRPIHLLNOZMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-iodo-4-hydroxybenzoic acid typically involves the halogenation of 4-hydroxybenzoic acid. The process starts with the bromination of 4-hydroxybenzoic acid to introduce the bromine atom at the 3-position. This is followed by iodination to introduce the iodine atom at the 5-position. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable catalysts and solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodo-4-hydroxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodo-4-hydroxybenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms and functional groups. The molecular targets and pathways depend on the specific reactions and applications. For example, in coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 3-bromo-5-iodo-4-hydroxybenzoic acid and analogous halogenated benzoic acid derivatives:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound N/A C₇H₄BrIO₃ -Br (C3), -I (C5), -OH (C4) 358.92 High halogen content enhances reactivity in Suzuki-Miyaura couplings .
3-Bromo-5-hydroxy-4-methoxybenzoic acid 256519-02-5 C₈H₇BrO₄ -Br (C3), -OH (C5), -OCH₃ (C4) 271.05 Methoxy group improves solubility in polar solvents; used in antibacterial agents .
3-Bromo-4-hydroxy-5-nitrobenzoic acid 67175-27-3 C₇H₄BrNO₅ -Br (C3), -OH (C4), -NO₂ (C5) 276.02 Nitro group increases acidity (pKa ~1.8) but introduces explosive hazards .
Methyl 4-bromo-3-hydroxybenzoate 14348-38-0 C₈H₇BrO₃ -Br (C4), -OH (C3), -COOCH₃ 231.05 Esterification reduces water solubility; utilized in polymer precursors .
3-Bromo-4-iodo-5-methylbenzoic acid N/A C₈H₆BrIO₂ -Br (C3), -I (C4), -CH₃ (C5) 327.94 Methyl group enhances steric hindrance, limiting enzyme binding in drug design .

Biological Activity

3-Bromo-5-iodo-4-hydroxybenzoic acid, a halogenated derivative of hydroxybenzoic acid, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and case studies.

Molecular Formula : C7H4BrIO2
Molecular Weight : 326.915 g/mol
CAS Number : 188815-32-9
IUPAC Name : 3-bromo-5-iodobenzoic acid

Table 1: Antimicrobial Activity of Related Hydroxybenzoic Acids

CompoundMIC (µg/mL)Target Organisms
2,4-Dihydroxybenzoic Acid4.77MDA-MB-231 (Breast cancer)
2,4-Dihydroxybenzoic Acid15.62E. coli
3-Bromo-5-iodobenzoic AcidNot specifiedPotentially similar to above

MIC: Minimum Inhibitory Concentration

The antimicrobial potential of hydroxybenzoic acids suggests that this compound may also possess significant activity against gram-positive and gram-negative bacteria.

Anticancer Activity

Recent studies have explored the anticancer effects of halogenated benzoic acids. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

A study investigating the cytotoxic effects of halogenated benzoic acids on MCF-7 and MDA-MB-231 breast cancer cell lines found that certain derivatives exhibited IC50 values in the low micromolar range. While specific data for this compound is not yet available, the structural similarity to other effective compounds suggests potential efficacy.

Anti-inflammatory Activity

Compounds like hydroxybenzoic acids have been noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways.

Table 2: Anti-inflammatory Effects of Hydroxybenzoic Acids

CompoundInhibition (%)Target Cytokines
p-Hydroxybenzoic Acid50TNF-alpha, IL-6
3-Bromo DerivativeNot specifiedPotentially similar to above

The biological activity of this compound is likely influenced by its ability to interact with cellular targets involved in various signaling pathways. Studies on similar compounds suggest that they may act through:

  • Inhibition of Enzymatic Activity : Many phenolic compounds inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Modulation of Gene Expression : These compounds can influence the expression of genes involved in apoptosis and inflammation.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-iodo-4-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-iodo-4-hydroxybenzoic acid

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